

# An In-depth Technical Guide to the Chemical Structure and Properties of Osimertinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MS645

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## Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical profile of osimertinib.

## Chemical Structure and Properties

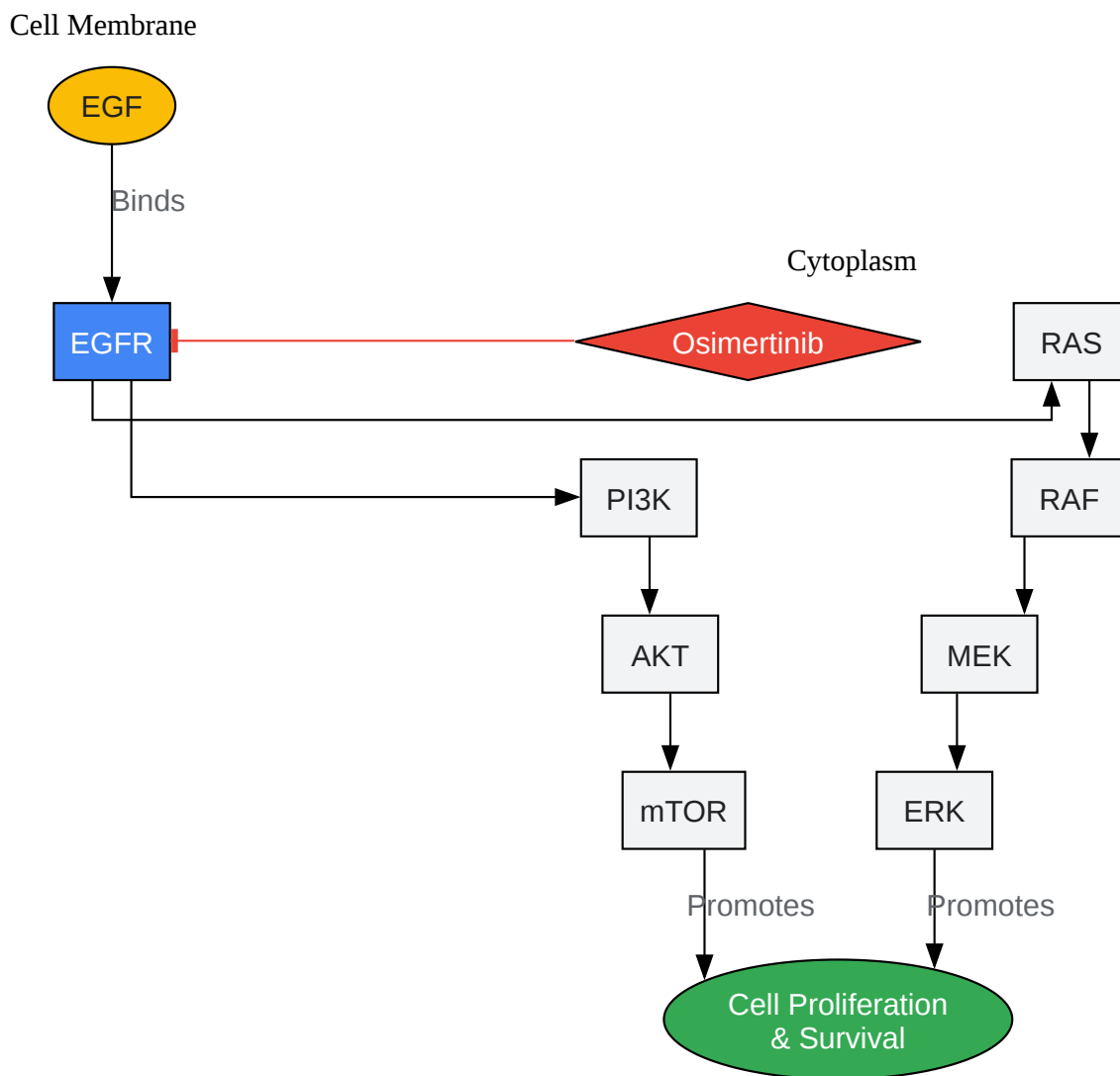
Osimertinib is a mono-anilino-pyrimidine compound.[6] It is provided as a mesylate salt.[3]

- Chemical Name: N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate salt[3]
- Chemical Formula:  $C_{28}H_{33}N_7O_2 \cdot CH_4O_3S$ [3]
- Molecular Weight: 596 g/mol [3]

## Mechanism of Action

Osimertinib is an irreversible EGFR TKI that selectively inhibits mutant forms of EGFR.[1][6] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[6][7][8] This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]

A key feature of osimertinib is its high affinity for EGFR molecules with the L858R/T790M mutation, for which it has a 200-fold higher affinity compared to wild-type EGFR in vitro.[1] This selectivity for mutant EGFR spares the wild-type form, which is thought to limit toxicity.[1][6]



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Caption: EGFR Signaling Pathway and Osimertinib Inhibition.

## Pharmacological Properties

## Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 6 hours.[1][9] Once-daily administration leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[9][10]

Parameter	Value	Species
Tmax (median)	6 hours	Humans[1][9]
Half-life (mean)	48 hours	Humans[1][11]
Oral Clearance (CL/F)	14.3 L/hr	Humans[1][10]
Volume of Distribution (Vd)	918 L	Humans[1]
Plasma Protein Binding	95%	Humans[1]
Metabolism	Oxidation and dealkylation (primarily by CYP3A)	In vitro[1][10]
Elimination	68% in feces, 14% in urine	Humans[1][10]

## Metabolism

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzyme CYP3A.[1][10] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified and circulate at approximately 10% of the concentration of the parent compound.[1][11] AZ7550 has a similar potency and efficacy to osimertinib, while AZ5104 is more potent against both mutant and wild-type EGFR.[1][10]

## Clinical Efficacy

Osimertinib has demonstrated significant clinical activity in patients with EGFR-mutated non-small-cell lung cancer (NSCLC).

### FLAURA Trial (First-Line Setting)

The FLAURA trial was a Phase III study that compared first-line osimertinib with other EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated advanced NSCLC with an EGFR mutation.[12]

Endpoint	Osimertinib	Comparator EGFR-TKI	Hazard Ratio (95% CI)	p-value
Median Overall Survival	38.6 months	31.8 months	0.80 (0.64 to 1.00)	0.046[12]
Median Progression-Free Survival	18.9 months	10.2 months	0.46 (0.37 to 0.57)	N/A[13]

## FLAURA2 Trial (First-Line Combination Therapy)

The FLAURA2 trial investigated osimertinib in combination with platinum-based chemotherapy compared to osimertinib monotherapy in the first-line treatment of patients with advanced EGFR-mutated NSCLC.[14][15]

Endpoint	Osimertinib + Chemo	Osimertinib Monotherapy	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (Investigator Assessed)	25.5 months	16.7 months	N/A (38% improvement)	< 0.0001[15]

## Mechanisms of Resistance

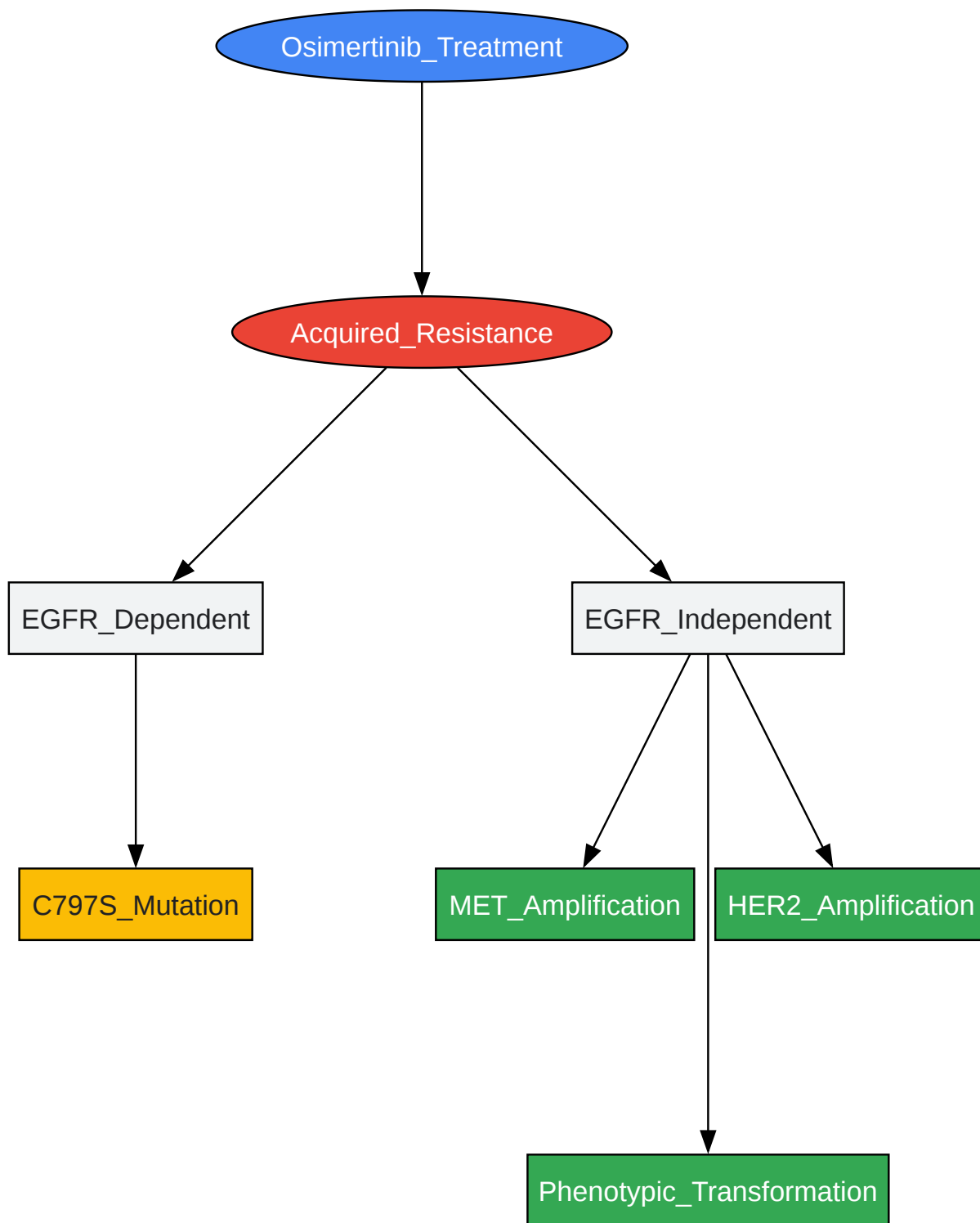
Despite the efficacy of osimertinib, acquired resistance inevitably develops.[4][7] Mechanisms of resistance are broadly classified into EGFR-dependent and EGFR-independent pathways.[4][16]

### EGFR-Dependent Mechanisms

- **C797S Mutation:** The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene.[5][7] This mutation alters the cysteine residue to which osimertinib forms a covalent bond, thereby preventing its inhibitory activity.[6]

## EGFR-Independent Mechanisms

- Bypass Pathway Activation: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common mechanisms include:
  - MET amplification[5][17]
  - HER2 amplification[5]
  - Mutations in KRAS and PIK3CA[5][7]
- Phenotypic Transformation: In some cases, the tumor may transform into a different histology, such as small-cell lung cancer, which is not dependent on EGFR signaling.[4]



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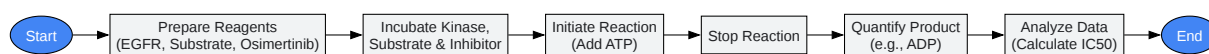
Caption: Acquired Resistance Mechanisms to Osimertinib.

## Experimental Protocols

Detailed experimental protocols for the studies cited are extensive. Below is a generalized workflow for a key preclinical experiment.

### In Vitro Kinase Assay for IC<sub>50</sub> Determination

- Objective: To determine the concentration of osimertinib required to inhibit 50% of the activity of wild-type and mutant EGFR kinases.
- Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide, osimertinib, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - A serial dilution of osimertinib is prepared.
  - The EGFR kinase, substrate peptide, and osimertinib are incubated together in the assay buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using the detection system.
  - The data is plotted as kinase activity versus inhibitor concentration, and the IC<sub>50</sub> value is calculated using a suitable curve-fitting model.



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Caption: Workflow for an In Vitro Kinase Assay.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570830#exploring-the-chemical-structure-and-properties-of-ms645]

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